

2-Chloro-N,N-dimethylpropanamide reactivity and stability

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Chloro-N,N-dimethylpropanamide
Cat. No.:	B171808

[Get Quote](#)

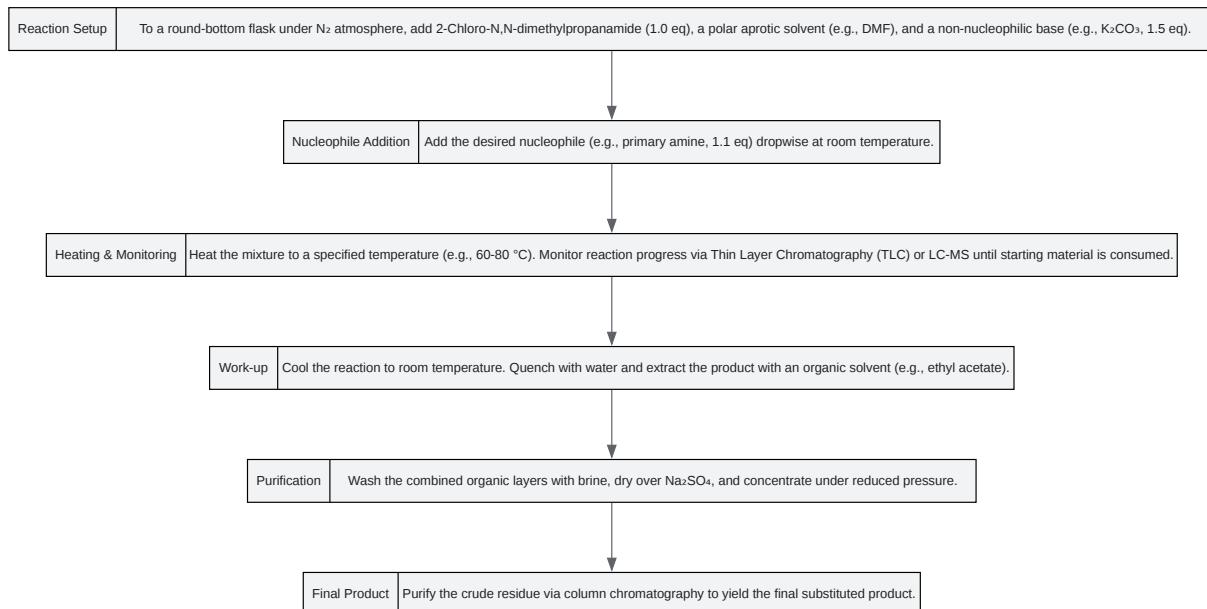
An In-depth Technical Guide to the Reactivity and Stability of **2-Chloro-N,N-dimethylpropanamide**

Authored by: Gemini, Senior Application Scientist

Introduction

2-Chloro-N,N-dimethylpropanamide, with the CAS number 10397-68-9, is a halogenated amide of significant interest in synthetic organic chemistry.^{[1][2]} It serves as a valuable building block, particularly within the pharmaceutical industry as an intermediate for more complex molecules.^[1] Its chemical behavior is dictated by two primary functional groups: a reactive secondary alkyl chloride and a stable N,N-disubstituted amide. This guide provides an in-depth analysis of the reactivity and stability of this compound, offering field-proven insights for researchers, scientists, and professionals in drug development.

Property	Value	Source
Molecular Formula	C ₅ H ₁₀ ClNO	[1] [2] [3] [4]
Molecular Weight	135.59 g/mol	[1] [3] [4]
CAS Number	10397-68-9	[1] [2] [3] [4]
Boiling Point	71 °C @ 2 Torr	[1]
Density	~1.065 g/cm ³ (Predicted)	[1]
Appearance	Not explicitly stated, but related compounds are solids or liquids.	
Synonyms	N,N-Dimethyl- α -chloropropionamide, 2-Chloro-N,N-dimethylpropionamide	[1] [2]


Part 1: Chemical Reactivity Profile

The reactivity of **2-Chloro-N,N-dimethylpropanamide** is dominated by the electrophilic nature of the carbon atom bonded to the chlorine. This C-Cl bond is polarized, making the carbon atom susceptible to attack by nucleophiles.

Nucleophilic Substitution: The Primary Reactive Pathway

The principal reaction mechanism for this compound is the bimolecular nucleophilic substitution (S_n2) reaction.[\[5\]](#)[\[6\]](#) In this pathway, a nucleophile attacks the electrophilic carbon, leading to the displacement of the chloride ion, which is a good leaving group.

The general S_n2 mechanism is a single-step process where the bond to the nucleophile forms concurrently with the breaking of the bond to the leaving group.[\[6\]](#)

[Click to download full resolution via product page](#)**Caption:** Experimental workflow for a typical S_n2 reaction.

Self-Validation: The progress of the reaction should be monitored by TLC, comparing the reaction mixture to a spot of the starting material. The disappearance of the starting material spot and the appearance of a new product spot confirms the reaction is proceeding. The final product's identity should be confirmed by analytical methods like NMR and Mass Spectrometry.

Protocol 2: Assessment of Thermal Stability (Conceptual Workflow)

- Sample Preparation: Accurately weigh 5-10 mg of **2-Chloro-N,N-dimethylpropanamide** into a TGA crucible.
- TGA Analysis: Place the crucible in the TGA instrument. Heat the sample under a nitrogen atmosphere from room temperature to a high temperature (e.g., 400 °C) at a controlled rate (e.g., 10 °C/min).
- Data Interpretation: The resulting TGA curve will show the temperature at which weight loss begins, indicating the onset of thermal decomposition.
- DSC Analysis (Optional): Run a parallel experiment using DSC to identify the temperatures of melting and decomposition, and to determine if the decomposition is exothermic or endothermic.

Part 4: Hazard and Safety Summary

Based on available safety data, **2-Chloro-N,N-dimethylpropanamide** and related compounds present several hazards.

- Acute Toxicity: Harmful if swallowed. [1][4]* Irritation: Causes skin irritation and serious eye irritation. [4][7] May cause respiratory irritation. [7]* Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear tightly fitting safety goggles or a face shield. [8] * Skin Protection: Wear impervious, chemical-resistant gloves and protective clothing. [9][10] * Respiratory Protection: If dust or vapors are generated, use a NIOSH-approved respirator. [9][10] Always consult the most current Safety Data Sheet (SDS) before handling this chemical. [9][7][8][10]

References

- Propanamide, 2-chloro-N,N-dimethyl- | C5H10ClNO | CID 112034 - PubChem. (n.d.).
- Stability Studies | Coriolis Pharma. (n.d.).
- Alkyl Halides and Nucleophilic Substitution. (n.d.).
- 9.2. Common nucleophilic substitution reactions | Organic Chemistry 1: An open textbook. (n.d.).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. echemi.com [echemi.com]
- 2. Page loading... [guidechem.com]
- 3. chemscene.com [chemscene.com]
- 4. Propanamide, 2-chloro-N,N-dimethyl- | C5H10ClNO | CID 112034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
- 10. chemscene.com [chemscene.com]
- To cite this document: BenchChem. [2-Chloro-N,N-dimethylpropanamide reactivity and stability]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b171808#2-chloro-n-n-dimethylpropanamide-reactivity-and-stability>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com